4-(Cyanomethyl)phenyl chloroformate 4-(Cyanomethyl)phenyl chloroformate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17775422
InChI: InChI=1S/C9H6ClNO2/c10-9(12)13-8-3-1-7(2-4-8)5-6-11/h1-4H,5H2
SMILES:
Molecular Formula: C9H6ClNO2
Molecular Weight: 195.60 g/mol

4-(Cyanomethyl)phenyl chloroformate

CAS No.:

Cat. No.: VC17775422

Molecular Formula: C9H6ClNO2

Molecular Weight: 195.60 g/mol

* For research use only. Not for human or veterinary use.

4-(Cyanomethyl)phenyl chloroformate -

Molecular Formula C9H6ClNO2
Molecular Weight 195.60 g/mol
IUPAC Name [4-(cyanomethyl)phenyl] carbonochloridate
Standard InChI InChI=1S/C9H6ClNO2/c10-9(12)13-8-3-1-7(2-4-8)5-6-11/h1-4H,5H2
Standard InChI Key VCRKYRDPPANJGZ-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1CC#N)OC(=O)Cl

4-(Cyanomethyl)phenyl chloroformate is an organic compound with the molecular formula C₉H₆ClNO₂ and a molecular weight of 195.60 g/mol . It belongs to the class of chloroformates, which are derivatives of carbonic acid where one hydroxyl group is replaced by a chloro group. This compound is particularly notable for its applications in organic synthesis, especially in forming various derivatives through nucleophilic substitution reactions.

Synthesis of 4-(Cyanomethyl)phenyl Chloroformate

The synthesis of 4-(cyanomethyl)phenyl chloroformate typically involves the reaction of 4-(cyanomethyl)phenol with phosgene in the presence of a base such as pyridine. The reaction conditions are crucial and are usually conducted under controlled temperatures to ensure selectivity and yield. In industrial settings, continuous flow processes may be employed to enhance efficiency and safety by allowing precise control over reaction parameters and minimizing side reactions.

Applications

This compound's unique properties make it valuable across various fields, including chemistry, biology, and materials science. Its ability to form derivatives through nucleophilic substitution reactions makes it a useful reagent in organic synthesis.

Safety Considerations

4-(Cyanomethyl)phenyl chloroformate is classified as hazardous due to its toxic properties. It requires careful handling during synthesis and application, emphasizing the need for appropriate safety measures to mitigate risks associated with its use.

Structural Data

The molecular structure of 4-(cyanomethyl)phenyl chloroformate features a phenyl ring with a cyanomethyl group attached to it, along with a chloroformate functional group. The compound's structural data can be represented using various notations, and its molecular orbital analysis has been studied through quantum methods .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator